2-Furoyl chloride

Catalog No.
S576450
CAS No.
527-69-5
M.F
C5H3ClO2
M. Wt
130.53 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Furoyl chloride

CAS Number

527-69-5

Product Name

2-Furoyl chloride

IUPAC Name

furan-2-carbonyl chloride

Molecular Formula

C5H3ClO2

Molecular Weight

130.53 g/mol

InChI

InChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H

InChI Key

OFTKFKYVSBNYEC-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)Cl

Synonyms

2-Furancarbonyl Chloride; 2-Furoyl Chloride; 2-(Chlorocarbonyl)furan; 2-(Chloroformyl)furan; 2-Furancarboxylic Acid Chloride; 2-Furanoic Acid Chloride; 2-Furanoyl Chloride; 2-Furanylcarbonyl Chloride; 2-Furoic Acid Chloride; 2-Furoic Chloride; 2-Fury

Canonical SMILES

C1=COC(=C1)C(=O)Cl

Characterization of Mixtures of Polyethoxylated Alcohols and Their Sulphates

Specific Scientific Field: Analytical Chemistry

Summary of the Application: 2-Furoyl chloride is used in the characterization of mixtures of polyethoxylated alcohols and their sulphates . This application is important in the analysis of these mixtures, which are commonly used in various industries.

Results or Outcomes: The outcomes of this application would be the successful characterization of the mixtures, which could provide valuable information about their composition and properties.

Synthesis of Various Pharmaceuticals

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 2-Furoyl chloride has been used as a chemical intermediate in the synthesis of various pharmaceuticals . Examples include mometasone furoate, fluticasone furoate, diloxanide furoate, Ceftiofur (Excenel), mirfentanil, quinfamide, and diclofurime .

  • Origin: 2-Furoyl chloride is not typically found naturally. It is synthesized in laboratories from readily available starting materials [].
  • Significance: This compound serves as a key building block for the synthesis of numerous pharmaceuticals, including anti-inflammatory drugs, corticosteroids, and antifungals [, ].

Molecular Structure Analysis

The molecular structure of 2-Furoyl chloride (C5H3ClO2) features a furan ring with a carbonyl group (C=O) attached at the second carbon position and a chlorine atom (Cl) bonded to the carbonyl carbon [].

  • Key features:
    • The furan ring, a five-membered heterocyclic aromatic ring containing one oxygen atom.
    • The carbonyl group, responsible for the reactivity of the molecule due to its electrophilic nature.
    • The chlorine atom, readily displaced by nucleophiles in organic synthesis.

Chemical Reactions Analysis

  • Synthesis: There are various methods for synthesizing 2-furoyl chloride. A common approach involves reacting 2-furoic acid with thionyl chloride (SOCl2) [].
C4H3O3 (2-furoic acid) + SOCl2 -> C5H3ClO2 (2-furoyl chloride) + SO2 + HCl
  • Reactions with nucleophiles: 2-Furoyl chloride readily undergoes nucleophilic substitution reactions due to the electrophilic character of the carbonyl carbon. The chlorine atom is replaced by a variety of nucleophiles, allowing the introduction of diverse functional groups into the molecule [].

For example, reacting 2-furoyl chloride with an alcohol (ROH) produces a furanoyl ester:

C5H3ClO2 (2-furoyl chloride) + ROH -> C5H3O(COR)O2 (furanoyl ester) + HCl
  • Decomposition: 2-Furoyl chloride decomposes in water due to hydrolysis, forming 2-furoic acid and hydrochloric acid [].
C5H3ClO2 (2-furoyl chloride) + H2O -> C4H3O3 (2-furoic acid) + HCl

Physical And Chemical Properties Analysis

  • Melting point: -2°C []
  • Boiling point: 173-174°C []
  • Density: 1.32 g/mL []
  • Solubility: Soluble in organic solvents like ether, toluene, and dichloromethane. Decomposes in water and alcohols [].
  • Appearance: Yellow to brown liquid []
  • Stability: Hygroscopic (absorbs moisture from the air) and decomposes in water [].

Mechanism of Action (Not Applicable)

2-Furoyl chloride itself does not have a specific biological mechanism of action. It serves as a precursor molecule for the synthesis of various pharmaceuticals, each with its unique mechanism of action.

2-Furoyl chloride is a corrosive and hazardous compound. It is essential to handle it with appropriate safety precautions:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Causes severe skin burns and eye damage [].
  • Flammability: Flash point of 85°C, indicating flammability [].
  • Reactivity: Reacts violently with water and alcohols, releasing hydrochloric acid fumes [].

Safety Precautions:

  • Wear personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling 2-furoyl chloride.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from incompatible materials like water and alcohols.
  • Dispose of waste according to local regulations.

XLogP3

1.5

Boiling Point

173.0 °C

Melting Point

-2.0 °C

UNII

2US0DXI75S

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1300-32-9
527-69-5

Wikipedia

Furoyl chloride

General Manufacturing Information

2-Furancarbonyl chloride: ACTIVE

Dates

Modify: 2023-08-15

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